Product packaging for 4-Methylpentyl isovalerate(Cat. No.:CAS No. 850309-45-4)

4-Methylpentyl isovalerate

Cat. No.: B12763887
CAS No.: 850309-45-4
M. Wt: 186.29 g/mol
InChI Key: UBSHDOVFGRHFJF-UHFFFAOYSA-N
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Description

Overview of the Chemical Compound's Significance in Volatile Organic Compound Research

4-Methylpentyl isovalerate, also known as isohexyl 3-methylbutanoate, is an ester that has garnered significant attention within the field of volatile organic compound (VOC) research due to its distinct fruity and apple-like aroma. acs.orgunime.itontosight.ai This compound is a key contributor to the characteristic scent profiles of various fruits and plants, making it a focal point for studies in food science, agriculture, and chemical ecology. nih.govmdpi.com

In the realm of food science, the presence and concentration of this compound are often linked to the perceived quality and consumer acceptance of food products. frontiersin.org Its identification as a marker aroma compound in several species of chili peppers (Capsicum), for instance, has been crucial in understanding the genetic and biochemical basis of their diverse flavor profiles. nih.govresearchgate.net Research has demonstrated that this ester, along with others, is responsible for the desirable fruity notes in certain pepper cultivars. nih.govresearchgate.net

The significance of this compound extends to agricultural research, where it can serve as a biomarker for specific plant traits. By analyzing the volatile emissions of crops, researchers can gain insights into factors like ripeness, genetic lineage, and even responses to environmental stress. This has potential applications in breeding programs aimed at enhancing the aromatic qualities of fruits and vegetables.

Historical Context of Academic Inquiry into this compound

The academic investigation of this compound is intrinsically linked to the development of analytical techniques for studying volatile compounds. The advent and refinement of gas chromatography-mass spectrometry (GC-MS) in the mid-20th century revolutionized the field of flavor and fragrance chemistry, enabling the separation and identification of individual components within complex aroma mixtures. researchgate.netnih.govresearchgate.net

Early research into fruit volatiles, dating back to the 1960s, laid the groundwork for the identification of numerous esters, including those with branched-chain structures like isovalerates. femaflavor.org While initial studies focused on more abundant and common esters, the increasing sensitivity and sophistication of analytical instrumentation over the subsequent decades allowed for the detection and characterization of less concentrated yet impactful compounds like this compound. acs.orgresearchgate.net

Current Research Landscape and Future Directions for Scholarly Investigation

Current research on this compound is increasingly focused on its biosynthesis and genetic regulation within plants. nih.govresearchgate.net Recent studies have identified specific genes, such as alcohol acyltransferase (AAT) and branched-chain amino acid transferase (BCAT), that play a crucial role in the production of this and other branched-chain esters. nih.govresearchgate.net This line of inquiry opens up exciting possibilities for metabolic engineering and molecular breeding, where crops could be tailored to produce specific aroma profiles. researchgate.net

The main odor-contributing volatile of fruity aroma in some C. chinense pepper fruits was identified as 4-methylpentyl 3-methylbutanoate, with its concentration dramatically increasing at a specific point in the fruit's development. researchgate.net Transcriptome analysis has revealed that the up-regulation of the CcBcat4 gene may be essential for the accumulation of this compound in chili peppers. researchgate.net

Future scholarly investigation is poised to delve deeper into the following areas:

Metabolic Engineering: Utilizing the growing knowledge of its biosynthetic pathways to enhance the flavor profiles of fruits and vegetables.

Agricultural Biomarkers: Exploring the potential of this compound as a reliable biomarker for crop health, pest resistance, and optimal harvest timing.

Expanded Occurrence: Investigating the presence and role of this compound in a wider range of plant species and other natural sources.

Chemical and Physical Properties of this compound

Below is a table summarizing the key chemical and physical properties of this compound.

PropertyValueSource
Molecular Formula C₁₁H₂₂O₂ ontosight.ai
Molecular Weight 186.29 g/mol unime.it
Appearance Clear to pale yellow liquid unime.it
Odor Sour apple-like aroma unime.it
Boiling Point 61-63 °C unime.it
Refractive Index 1.414 - 1.420 unime.it
Specific Gravity 0.853 - 0.859 unime.it
Solubility in Water Practically insoluble unime.it
Solubility in Ethanol Insoluble unime.it

Detailed Research Findings on the Natural Occurrence of this compound

Recent research has identified this compound as a significant volatile component in various pepper species. The table below presents findings from a study on the volatile profiles of different Capsicum cultivars.

Pepper CultivarSpeciesRelative Amount of this compoundKey ObservationSource
QHCapsicum chinenseHighA main contributor to the fruity aroma. nih.gov
WHCapsicum annuumHighHighly accumulated in this variety. nih.gov
JT-1Capsicum chinenseDramatically increased at 4 weeks after floweringIdentified as the main odor-contributing volatile of fruity aroma. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H22O2 B12763887 4-Methylpentyl isovalerate CAS No. 850309-45-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

850309-45-4

Molecular Formula

C11H22O2

Molecular Weight

186.29 g/mol

IUPAC Name

4-methylpentyl 3-methylbutanoate

InChI

InChI=1S/C11H22O2/c1-9(2)6-5-7-13-11(12)8-10(3)4/h9-10H,5-8H2,1-4H3

InChI Key

UBSHDOVFGRHFJF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCOC(=O)CC(C)C

density

0.853 - 0.859

physical_description

Clear to pale yellow liquid / Sour apple-like aroma

solubility

Practically insoluble or insoluble
Insoluble (in ethanol)

Origin of Product

United States

Natural Occurrence and Distribution in Biological Systems

Presence in Botanical Species

The genus Capsicum, which includes a wide array of chili and bell peppers, is a significant natural source of 4-methylpentyl isovalerate. This compound is a key contributor to the complex aroma profiles of these fruits.

Identification in Capsicum chinense Cultivars

Capsicum chinense is renowned for its intensely aromatic and fruity flavor profiles, largely attributable to a rich composition of volatile esters. Among these, this compound has been identified as a crucial aroma-active compound. In cultivars such as the Habanero, this ester is a major volatile component responsible for its desirable fruity notes researchgate.netmdpi.com. Research on the 'JT-1' cultivar of C. chinense has pinpointed 4-methylpentyl 3-methylbutanoate as the primary odor-contributing volatile compound associated with its fruity aroma researchgate.net.

Distribution Across Capsicum Species (e.g., C. annuum, C. frutescens)

While particularly prominent in C. chinense, esters with a 3-methylbutanoyl moiety are a characteristic feature of this species researchgate.net. Different types of esters are found across various Capsicum species, including C. annuum, C. frutescens, C. baccatum, and C. pubescens, contributing to their unique aromatic diversity. The presence and concentration of these esters, including analogues of this compound, can vary significantly among these species, influencing their distinct sensory attributes.

Variation in Accumulation Patterns During Plant Development

The concentration of this compound is not static throughout the lifecycle of the pepper fruit. Studies have demonstrated a dynamic accumulation pattern during the ripening process. In the C. chinense 'JT-1' cultivar, the concentration of 4-methylpentyl 3-methylbutanoate has been observed to increase dramatically at four weeks after flowering researchgate.net. This suggests that the biosynthesis of this ester is closely linked to the maturation of the fruit. Generally, as pepper fruits ripen, there is a shift in the volatile profile, with an increase in fruity esters like this compound and a decrease in green odor notes.

Below is an interactive data table summarizing the accumulation of key volatile compounds in Habanero pepper at different ripening stages.

CompoundRipening StageConcentration (µg/g FW)
Hexyl-3-methyl butanoate Unripe499.93 ± 5.78
RipeLower concentrations observed
1-Hexanol UnripeLower concentrations observed
Ripe360.14 ± 8.57
3,3-Dimethyl-1-hexanol UnripeLower concentrations observed
Ripe1020.61 ± 51.26
cis-3-Hexenyl hexanoate UnripeLower concentrations observed
Ripe49.49 ± 1.55

Data adapted from a study on Habanero peppers, illustrating the dynamic changes in volatile compounds during ripening. Note that while not this compound, Hexyl-3-methyl butanoate is a closely related ester.

Genotypic and Varietal Specificity of Occurrence

The production of this compound and other volatile esters is highly dependent on the pepper's genotype and specific cultivar. Research has shown significant variation in the aromatic profiles of different Capsicum varieties. For instance, a comparative study of 'Jaguar' and 'Mayapan' Habanero varieties revealed differences in the concentrations of several volatile compounds mdpi.com. The 'Jaguar' variety was characterized by a higher concentration of hexyl-3-methyl butanoate, a related ester, highlighting the genetic influence on the production of these aromatic compounds mdpi.com. This specificity allows for the selection and breeding of pepper varieties with desired flavor and aroma profiles.

The following interactive table illustrates the varietal differences in the concentration of key volatile compounds in two Habanero pepper varieties.

CompoundVarietySoil TypeRipening StageConcentration (µg/g FW)
Hexyl-3-methyl butanoate JaguarBrownUnripe499.93 ± 5.78
1-Hexanol MayapanBlackRipe360.14 ± 8.57
3,3-Dimethyl-1-hexanol MayapanBlackRipe1020.61 ± 51.26

This table demonstrates the influence of both variety and environmental factors on the concentration of volatile esters.

Microbial Contexts and Fermentation Processes

Beyond its presence in fresh botanical sources, this compound has also been identified in the context of microbial activity, particularly in fermented foods.

Microbial Succession and Volatile Compound Dynamics

Research on fermented food products has demonstrated a clear correlation between the succession of microbial populations and the evolution of volatile compounds. During fermentation, the dominant microorganisms at each stage utilize the available substrates and produce a characteristic set of metabolites, including various volatile organic compounds.

For instance, in the fermentation of minced peppers, different microbial genera dominate at various stages. nih.gov The initial stages may be characterized by the presence of certain yeasts and bacteria that consume simple sugars and produce alcohols and precursor compounds. As the fermentation progresses, the pH drops and other conditions change, leading to the proliferation of other microbial species, such as lactic acid bacteria and other yeast strains. These succeeding microorganisms can then utilize the products of the initial microbes, such as alcohols, to produce a diverse array of esters. nih.gov

The dynamic nature of volatile compound production is illustrated in the following table, which shows the changing concentrations of various carboxylic acids and ketones during the ripening of a Macedonian dry fermented sausage. While this table does not specifically list this compound, it provides a clear example of how the concentrations of different volatile compounds fluctuate over time as a result of microbial activity.

CompoundFermentation Period (days)
0815
Propiolic acid73.6812.0513.76
Propanoic acid, 2-methyln.d6.9149.27
Acetic acidn.d200.15501.78
Butanoic acid74.2211.2373.67
Butanoic acid, 3-methyl40.6711.58n.d
2-Propanone14.908.3957.83
2,3-Butanedione1.13n.dn.d

Results are given as mean values µg/(100 g) sausage. n.d: not detected. Data adapted from a study on Macedonian dry fermented sausage. researchgate.net

The production of esters, in particular, is often associated with the later stages of fermentation, where there is an accumulation of alcohols and acyl-CoAs produced by different microbial groups. The succession of microorganisms, therefore, creates a cascade of metabolic activities that ultimately leads to the complex and evolving aroma profile of fermented foods.

Biosynthetic Pathways and Molecular Mechanisms

Primary Metabolic Pathways Involved in Biosynthesis

The generation of the necessary precursor molecules for 4-Methylpentyl isovalerate is rooted in two fundamental metabolic routes: the Fatty Acid Pathway (FAP) and the Branched-Chain Amino Acid Pathway (BCAAP).

While not a direct source of the branched-chain precursors for this compound, the Fatty Acid Synthesis (FAS) pathway is crucial for providing the foundational molecules required for amino acid metabolism. This pathway, occurring in the cytoplasm, is responsible for synthesizing fatty acids from acetyl-CoA and malonyl-CoA. In mammals, this process is carried out by the multi-enzyme complex fatty acid synthase (FASN). A distinct fatty acid synthesis pathway also exists within the mitochondria (mtFAS) researchgate.net. The FAP is a primary source of acetyl-CoA, a key building block that can be channeled into various metabolic routes, including the synthesis of amino acid precursors. Furthermore, the pathway is a major consumer of NADPH, which provides the reducing power necessary for many biosynthetic reactions, including those in amino acid metabolism.

The direct precursors for both the alcohol and acid components of this compound originate from the catabolism of the branched-chain amino acid L-leucine. Unlike many other metabolic processes, the breakdown of BCAAs occurs primarily in skeletal muscle rather than the liver youtube.comyoutube.com. This pathway provides the carbon skeletons necessary for a variety of compounds.

The catabolism of L-leucine proceeds through several key steps to yield the isovalerate precursor. The process begins with a transamination reaction, followed by oxidative decarboxylation, which ultimately produces isovaleryl-CoA, the key intermediate for the isovalerate portion of the final ester. youtube.comresearchgate.net The 4-methylpentanol portion is also derived from intermediates within this pathway, typically through the reduction of corresponding aldehydes.

Key Enzymatic Activities and Gene Regulation

The synthesis of this compound is governed by the coordinated action of several enzymes that catalyze specific steps in the conversion of precursors to the final product.

The Lipoxygenase (LOX) pathway is primarily known for its role in the oxygenation of polyunsaturated fatty acids to produce a wide range of biologically active compounds called oxylipins nih.govnih.govresearchgate.net. While the precursors for this compound are not directly generated by LOX, several enzymes associated with this pathway are critical for the formation of alcohols and the final esterification step.

Lipoxygenase (LOX): These enzymes catalyze the insertion of oxygen into polyunsaturated fatty acids, creating hydroperoxides researchgate.netmdpi.com.

Hydroperoxide Lyase (HPL): This enzyme cleaves the fatty acid hydroperoxides produced by LOX into smaller aldehyde and oxoacid fragments.

Alcohol Dehydrogenase (ADH): ADH enzymes are responsible for the reduction of aldehydes to their corresponding alcohols. In the context of this compound synthesis, an ADH would catalyze the conversion of an aldehyde precursor (derived from leucine (B10760876) catabolism) to 4-methylpentanol.

Alcohol Acyltransferase (AAT): This is the crucial final enzyme in ester biosynthesis. AAT catalyzes the condensation reaction between an alcohol (4-methylpentanol) and an acyl-CoA thioester (isovaleryl-CoA) to form the final ester product, this compound.

EnzymeAbbreviationFunction in Volatile Synthesis
Lipoxygenase LOXCatalyzes dioxygenation of polyunsaturated fatty acids to form hydroperoxides. nih.gov
Hydroperoxide Lyase HPLCleaves fatty acid hydroperoxides into aldehydes.
Alcohol Dehydrogenase ADHReduces aldehydes to their corresponding alcohols.
Alcohol Acyltransferase AATCatalyzes the final esterification of an alcohol and an acyl-CoA.

Branched-Chain Aminotransferase (BCAT) is the enzyme that initiates the catabolism of BCAAs, including leucine taylorandfrancis.com. It catalyzes the reversible transfer of an amino group from the BCAA to an α-keto acid, typically α-ketoglutarate nih.gov. This reaction converts L-leucine into its corresponding α-keto acid, α-ketoisocaproate, and is a critical regulatory point in the pathway. youtube.comresearchgate.net

The expression of BCAT enzymes is tissue-specific and regulated by various factors. For instance, specific genes like CcBcat4 are examples of the genetic coding for these enzymes in different organisms, highlighting the diversity and specific regulation of BCAA metabolism across species. The activity of BCAT is essential, as its suppression can lead to an accumulation of BCAAs. taylorandfrancis.com

Precursor Molecules and Metabolic Intermediates (e.g., Isovaleryl-CoA derived from L-leucine catabolism)

The central metabolic intermediate in the formation of the isovalerate moiety is Isovaleryl-CoA . This molecule is a short-chain acyl-CoA thioester formed directly from the catabolism of L-leucine. wikipedia.org

The metabolic sequence leading to Isovaleryl-CoA is as follows:

L-leucine is first converted to α-ketoisocaproate by the enzyme Branched-Chain Aminotransferase (BCAT). researchgate.net

Next, α-ketoisocaproate undergoes irreversible oxidative decarboxylation, a reaction catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex, to form isovaleryl-CoA . researchgate.netnih.gov

Transcriptomic and Metabolomic Insights into Biosynthesis Regulation of this compound

The regulation of the biosynthesis of this compound, a branched-chain ester contributing to the aromatic profile of various natural products, is a complex process governed by the expression of specific genes and the availability of precursor metabolites. While direct transcriptomic and metabolomic studies on this compound are limited, extensive research on analogous esters, particularly in fruits and fermenting yeasts, provides a robust framework for understanding its regulatory mechanisms. By examining the data from these related systems, we can infer the key transcriptional and metabolic control points likely involved in the production of this compound.

Transcriptional Regulation of Key Biosynthetic Genes

The biosynthesis of this compound is contingent on the expression of genes encoding enzymes in the upstream pathways that produce its alcohol and acyl-CoA precursors, as well as the alcohol acyltransferase (AAT) that catalyzes the final esterification step.

Alcohol Acyltransferase (AAT) Gene Expression: The final step in the biosynthesis of this compound is catalyzed by an AAT. Transcriptomic studies in various fruits have demonstrated that the expression of AAT genes is often developmentally regulated and induced during ripening, coinciding with the peak of ester production. For instance, in apple (Malus domestica), the expression of MdAAT1 is significantly upregulated during fruit ripening, and this gene is located within a major quantitative trait locus (QTL) for the production of several esters, including those with branched-chain structures researchgate.net. Similarly, in kiwifruit, a cluster of AAT genes at a "high-flavor intensity" locus shows a sharp increase in expression concurrent with ethylene (B1197577) production and the accumulation of various esters nih.gov. It is highly probable that a specific AAT homolog with a substrate preference for 4-methylpentan-1-ol and isovaleryl-CoA is similarly regulated in organisms that produce this compound.

Regulation of Precursor Pathways: The availability of 4-methylpentan-1-ol and isovaleryl-CoA is a critical determinant of the rate of this compound synthesis. These precursors are derived from the catabolism of branched-chain amino acids, specifically leucine, through a pathway analogous to the Ehrlich pathway in yeast nih.govresearchgate.net. Transcriptomic analyses have revealed that genes encoding key enzymes in this pathway are coordinately regulated.

In Saccharomyces cerevisiae, the expression of genes involved in the degradation of branched-chain amino acids, such as those encoding branched-chain amino acid aminotransferases (e.g., BAT1 and BAT2), decarboxylases, and dehydrogenases, is tightly controlled in response to nitrogen availability and other environmental cues oup.comasm.org. For example, studies have shown that mutations in the genes for branched-chain amino acid aminotransferases can drastically affect the production of fusel alcohols, the direct precursors to branched-chain esters nih.gov.

The following table summarizes the key genes and their putative roles in the biosynthesis of this compound, based on data from analogous systems.

Gene/Enzyme Family Function in Biosynthesis Observed Transcriptional Regulation (in analogous systems)
Branched-Chain Amino Acid Transaminase (BCAT)Catalyzes the transamination of leucine to α-ketoisocaproate.Expression is influenced by nitrogen availability.
α-Keto Acid Decarboxylase (KDC)Decarboxylates α-ketoisocaproate to isovaleraldehyde (B47997).Upregulated during fermentation in yeast.
Alcohol Dehydrogenase (ADH)Reduces isovaleraldehyde to isoamyl alcohol (isopentanol).Gene expression is often induced during fruit ripening.
Aldehyde Dehydrogenase (ALDH)Oxidizes isovaleraldehyde to isovaleric acid.Expression patterns can vary, influencing the pool of available aldehydes versus acids.
Acyl-CoA Synthetase (ACS)Activates isovaleric acid to isovaleryl-CoA.Often co-expressed with other genes in the ester biosynthesis pathway.
Alcohol Acyltransferase (AAT)Catalyzes the esterification of 4-methylpentan-1-ol with isovaleryl-CoA.Expression is typically upregulated during fruit ripening and is a key control point for ester production.

Metabolomic Profiling of Precursors and Ester Accumulation

Metabolomic studies provide a direct snapshot of the cellular concentrations of the precursors and final products of biosynthetic pathways. In the context of this compound, metabolomic analyses of fruits and fermented beverages have consistently shown a strong correlation between the abundance of branched-chain amino acids, their corresponding alcohols and acyl-CoAs, and the final ester products.

During melon fruit ripening, for example, metabolomic and transcriptomic analyses have revealed a coordinated increase in the levels of amino acid precursors and the expression of genes involved in their catabolism, leading to the production of a diverse array of volatile esters maxapress.comresearchgate.net. Similarly, in strawberry, a comprehensive analysis of volatile compounds and their precursors has shown that the availability of specific alcohols and acyl-CoAs directly influences the profile of emitted esters researchgate.netfrontiersin.org. The particular flavor of white strawberries, for instance, has been attributed in part to higher levels of ethyl isovalerate researchgate.net.

The table below illustrates the typical changes in the relative abundance of key metabolites involved in the biosynthesis of branched-chain esters, as observed in metabolomic studies of ripening fruits.

Metabolite Role in Biosynthesis Observed Trend in Abundance During Ripening
LeucinePrimary precursorDecreases as it is catabolized.
α-KetoisocaproateIntermediateTransient increase, then consumption.
IsovaleraldehydeIntermediateLow steady-state concentration due to rapid conversion.
4-Methylpentan-1-olAlcohol precursorIncreases, correlating with ester production.
Isovaleric AcidAcid precursorIncreases, providing substrate for acyl-CoA formation.
Isovaleryl-CoAAcyl-CoA precursorIncreases, correlating with AAT activity.
Branched-Chain Esters (e.g., Isoamyl Acetate)Analogous final productSignificant accumulation during peak ripeness.

Chemical Synthesis Approaches in Research

Esterification Reactions Utilizing 4-Methylpentanol and Isovaleric Acid

The most direct and widely studied method for the synthesis of 4-methylpentyl isovalerate is the Fischer-Speier esterification. This acid-catalyzed reaction involves the condensation of 4-methylpentanol and isovaleric acid. The reaction is reversible, and therefore, strategies to drive the equilibrium towards the product side are crucial for achieving high yields. nih.gov

The general chemical equation for this reaction is:

CH₃CH(CH₃)CH₂COOH + CH₃CH(CH₃)CH₂CH₂OH ⇌ CH₃CH(CH₃)CH₂COOCH₂CH₂CH(CH₃)CH₃ + H₂O

Key Research Findings:

Catalysts: Strong mineral acids such as sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are commonly employed as catalysts. nih.gov Organic acids like p-toluenesulfonic acid (PTSA) are also effective and can offer advantages in terms of handling and reduced side reactions. nih.gov The catalyst protonates the carbonyl oxygen of the isovaleric acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of 4-methylpentanol. nih.gov

Reaction Conditions: The reaction is typically carried out under reflux conditions to maintain a sufficiently high temperature to achieve a reasonable reaction rate. operachem.com The temperature is determined by the boiling point of the alcohol, which in this case is 4-methylpentanol (131-132 °C). To shift the equilibrium towards the formation of the ester, an excess of one of the reactants, usually the alcohol, is used. nih.gov Another critical aspect is the removal of water produced during the reaction, which can be achieved by azeotropic distillation using a Dean-Stark apparatus. operachem.com

Yields: While specific yield data for the synthesis of this compound is not extensively reported in readily available literature, yields for similar Fischer esterification reactions of isovaleric acid with other alcohols, such as menthol, have been reported to be as high as 99% under optimized conditions. nih.gov The yield is highly dependent on the choice of catalyst, reaction time, temperature, and the efficiency of water removal.

ParameterTypical Conditions for Fischer Esterification
Reactants 4-Methylpentanol and Isovaleric Acid
Catalyst Sulfuric Acid (H₂SO₄), p-Toluenesulfonic Acid (PTSA)
Molar Ratio Excess of 4-methylpentanol
Temperature Reflux (typically around the boiling point of 4-methylpentanol)
Reaction Time Several hours, dependent on catalyst and temperature
Water Removal Azeotropic distillation (e.g., with a Dean-Stark apparatus)

Methodological Advancements in Laboratory Synthesis

Green Chemistry Approaches:

Solid Acid Catalysts: To overcome the issues associated with corrosive and difficult-to-separate mineral acid catalysts, heterogeneous solid acid catalysts have been investigated. These include ion-exchange resins (e.g., Amberlyst-15), zeolites, and sulfated zirconia. mdpi.com These catalysts are easily recoverable and reusable, simplifying the purification process and reducing environmental impact.

Enzymatic Synthesis: The use of lipases as biocatalysts for esterification has gained significant attention as a green alternative. nih.gov Lipase-catalyzed reactions are highly selective, occur under mild conditions (lower temperature and pressure), and generate fewer byproducts. iastate.edu Immobilized lipases are particularly advantageous as they can be easily separated from the reaction mixture and reused for multiple cycles. google.com For the synthesis of flavor esters like this compound, enzymatic methods offer the production of a "natural" product, which is highly valued in the food and fragrance industries. iastate.edu

Process Intensification Techniques:

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. In the context of esterification, microwave heating can significantly reduce reaction times from hours to minutes. mdpi.com This is attributed to the efficient and uniform heating of the reaction mixture, leading to faster reaction kinetics.

Reactive Distillation: This technique combines the chemical reaction and separation of products in a single unit. For esterification, the reactants are fed into a distillation column where the reaction occurs in the presence of a catalyst. The ester, being less volatile, moves down the column, while the water produced is continuously removed from the top, thus driving the reaction to completion. This integrated approach can lead to higher conversions and reduced energy consumption.

AdvancementDescriptionAdvantages
Solid Acid Catalysts Use of heterogeneous catalysts like ion-exchange resins or zeolites. mdpi.comEasy separation and reusability, reduced corrosion and waste.
Enzymatic Synthesis Utilization of lipases as biocatalysts for the esterification reaction. nih.goviastate.eduMild reaction conditions, high selectivity, produces "natural" esters, environmentally friendly. google.com
Microwave-Assisted Synthesis Application of microwave irradiation to heat the reaction mixture. mdpi.comDrastically reduced reaction times, potential for higher yields.
Reactive Distillation Integration of reaction and distillation in a single apparatus to continuously remove water.Increased conversion, energy savings, reduced equipment cost.

Analytical Methodologies for Characterization and Quantification

Chromatographic and Spectrometric Techniques

Chromatography and spectrometry form the cornerstone of volatile compound analysis, providing robust methods for separation, identification, and quantification.

Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free sample preparation technique that is highly effective for the extraction and concentration of volatile and semi-volatile organic compounds from a sample matrix. In this method, a fused-silica fiber coated with a stationary phase is exposed to the headspace above a sample. Volatile analytes, including 4-Methylpentyl isovalerate, partition from the sample into the headspace and then adsorb onto the fiber coating.

Following extraction, the fiber is transferred to the injection port of a gas chromatograph (GC), where the adsorbed analytes are thermally desorbed. The GC separates the individual components of the volatile mixture based on their boiling points and affinity for the GC column's stationary phase. The separated compounds then enter a mass spectrometer (MS), which fragments the molecules and detects the resulting ions based on their mass-to-charge ratio. This provides a unique fragmentation pattern, or "mass spectrum," that acts as a chemical fingerprint for identification, often confirmed by comparing it to spectral libraries like those from NIST. nih.gov

The combination of HS-SPME with GC-MS offers high sensitivity and selectivity, making it a powerful tool for the identification and quantification of this compound in diverse applications.

Table 1: Typical HS-SPME-GC-MS Parameters for Volatile Ester Analysis

ParameterTypical Setting/ValueDescription
SPME Fiber CoatingPDMS/DVB (Polydimethylsiloxane/Divinylbenzene)Effective for a broad range of volatile compounds, including esters.
Extraction Temperature40-60 °COptimized to facilitate the volatilization of the analyte from the sample matrix into the headspace.
Extraction Time20-40 minutesDuration of fiber exposure to the sample headspace to ensure equilibrium or consistent pre-equilibrium extraction.
GC Injector Temperature240-260 °CEnsures rapid thermal desorption of the analyte from the SPME fiber.
GC ColumnDB-5ms, HP-5ms (or similar non-polar column)A common stationary phase for the separation of a wide range of volatile organic compounds.
Oven Temperature ProgramInitial 40°C, ramp to 280°CA programmed temperature gradient is used to separate compounds based on their varying boiling points.
MS Ionization ModeElectron Ionization (EI) at 70 eVStandard ionization energy that produces reproducible fragmentation patterns for library matching.
MS Mass Range50-500 amuScan range set to detect the molecular ion and characteristic fragments of this compound.

While GC-MS can identify and quantify volatile compounds, it does not provide information about their sensory properties. Gas Chromatography-Olfactometry (GC-O) is a specialized technique that directly links the chemical identity of a compound to its odor.

Table 2: Example of GC-O Data for an Odor-Active Compound

Retention Time (min)Odor DescriptorOdor Intensity (Scale 1-10)Compound Identification (by MS)
12.45Fruity, apple-like, sweet8This compound

Advanced Omics Approaches

"Omics" technologies provide a holistic view of the molecular components and processes within a biological system. These approaches are increasingly used to understand the synthesis and regulation of volatile compounds.

Non-targeted metabolomics aims to measure as many small-molecule metabolites as possible in a sample to create a comprehensive profile, or "fingerprint." nih.govnih.govmdpi.com When applied to volatile compounds, this approach is often referred to as volatilomics. Using techniques like GC-MS, every detectable peak in the chromatogram is considered, not just pre-selected target compounds.

This unbiased approach is powerful for discovering novel compounds and for understanding global metabolic changes in response to different conditions (e.g., developmental stages, environmental stress). In the context of this compound, a non-targeted study could reveal its presence and quantify its relative abundance along with hundreds of other metabolites. mdpi.com Statistical analysis can then be used to identify significant changes in the level of this compound and correlate them with changes in other related metabolites, providing insights into metabolic pathways.

Transcriptomics involves the study of the complete set of RNA transcripts (the "transcriptome") produced by an organism under specific conditions. By measuring the abundance of messenger RNA (mRNA) molecules, researchers can determine which genes are actively being expressed and at what levels.

For a compound like this compound, which is an ester, its synthesis is catalyzed by enzymes, likely from the alcohol acyltransferase (AAT) family. These enzymes combine an alcohol (4-methyl-1-pentanol) with an acyl-CoA (isovaleryl-CoA). Transcriptomic analysis can identify the specific AAT genes that are highly expressed at the same time and in the same tissues where this compound is produced. This provides strong candidate genes for further functional characterization.

Integrated Analytical Frameworks (e.g., Metabolome-Transcriptome Association Analysis)

The true power of omics approaches is realized when different layers of biological information are integrated. nih.govnih.gov Metabolome-transcriptome association analysis combines data from non-targeted metabolomics and transcriptomics to build a more complete picture of biological processes. mdpi.commdpi.com

By analyzing both datasets from the same set of samples, researchers can calculate statistical correlations between the expression levels of genes and the abundance levels of metabolites. A strong positive correlation between the expression of a specific enzyme-encoding gene and the abundance of this compound would provide powerful evidence that this gene is directly involved in the compound's biosynthesis. frontiersin.org This integrated approach helps to bridge the gap between genetic information and metabolic output, enabling the elucidation of complex biosynthetic pathways.

Table 3: Example of Integrated Metabolome-Transcriptome Correlation Data

MetaboliteCandidate GeneGene FunctionCorrelation Coefficient (r)p-valueInference
This compoundAAT-4MP1Alcohol Acyltransferase0.92<0.001Strong evidence for the gene's involvement in the synthesis of the metabolite.

Chemical Reactivity and Metabolic Transformations

Hydrolysis Mechanisms by Esterases in Biological Systems

The primary metabolic pathway for 4-methylpentyl isovalerate in biological systems is hydrolysis, a reaction catalyzed by a class of enzymes known as esterases, particularly carboxylesterases. These enzymes are ubiquitous in nature and play a crucial role in the metabolism of a wide range of ester-containing compounds.

The enzymatic hydrolysis of this compound involves the cleavage of the ester bond, yielding 4-methylpentan-1-ol and isovaleric acid as primary products. This reaction is facilitated by a catalytic triad of amino acid residues, typically serine, histidine, and aspartate or glutamate, within the active site of the esterase. The serine residue initiates a nucleophilic attack on the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. The histidine residue, acting as a general base, facilitates this process. Subsequently, the ester bond is broken, releasing the alcohol component (4-methylpentan-1-ol). The remaining acyl-enzyme intermediate is then hydrolyzed by a water molecule, which is activated by the histidine residue, regenerating the active enzyme and releasing the carboxylic acid (isovaleric acid).

Table 1: General Factors Influencing the Rate of Enzymatic Ester Hydrolysis

FactorInfluence on Hydrolysis RateRationale
Enzyme Specificity Varies significantlyDifferent esterases (e.g., carboxylesterases, lipases) exhibit varying affinities for different ester structures.
Substrate Structure Branching in the alcohol or acid moiety can decrease the rate.Steric hindrance can impede the proper binding of the substrate within the enzyme's active site.
Chain Length Optimal chain lengths exist for specific enzymes.Both very short and very long chains may not fit optimally into the active site, affecting catalytic efficiency.
pH and Temperature Optimal conditions exist for each enzyme.Deviations from the optimal pH and temperature can lead to decreased enzyme activity and denaturation.

Investigation of Degradation Pathways in Environmental and Biological Matrices

Following enzymatic hydrolysis, the resulting products, 4-methylpentan-1-ol and isovaleric acid, enter into established metabolic and environmental degradation pathways.

In biological systems , both 4-methylpentan-1-ol and isovaleric acid are readily metabolized.

4-Methylpentan-1-ol , a branched-chain alcohol, is expected to undergo oxidation to its corresponding aldehyde and then to a carboxylic acid. This process is analogous to the metabolism of other primary alcohols. The resulting carboxylic acid can then be further metabolized through various pathways, including the potential for entry into the fatty acid beta-oxidation pathway, ultimately leading to its conversion to carbon dioxide and water.

Isovaleric acid , a short-chain branched fatty acid, is a naturally occurring compound in plants and animals. In mammals, it is primarily derived from the metabolism of the amino acid leucine (B10760876). Isovaleric acid is metabolized via the fatty acid oxidation pathway. It is first converted to isovaleryl-CoA, which is then dehydrogenated. Subsequent metabolic steps lead to its conversion into acetyl-CoA and acetoacetate, which can then enter the citric acid cycle for energy production.

In environmental matrices such as soil and water, the degradation of this compound and its hydrolysis products is primarily mediated by microorganisms.

The initial step is the extracellular or intracellular hydrolysis of the ester by microbial esterases.

The resulting 4-methylpentan-1-ol and isovaleric acid are then utilized by a diverse range of bacteria and fungi as carbon and energy sources.

The aerobic degradation of these compounds generally proceeds through oxidative pathways, ultimately leading to their mineralization to carbon dioxide and water. The specific microbial species and enzymatic pathways involved will vary depending on the environmental conditions, including the microbial community present, temperature, pH, and oxygen availability.

Studies on the anaerobic biodegradation of other aliphatic esters have indicated that branching in the alcohol or acid moiety can decrease the rate of degradation researchgate.netnih.gov. Therefore, it can be inferred that this compound may be less readily biodegradable under anaerobic conditions compared to linear esters of a similar molecular weight.

Table 2: Summary of Degradation Products and Pathways

Initial CompoundPrimary Products of HydrolysisSubsequent Degradation PathwaysEnvironmental Fate
This compound 4-Methylpentan-1-ol and Isovaleric acid-Subject to microbial degradation.
4-Methylpentan-1-ol -Oxidation to aldehyde, then carboxylic acid; further metabolism.Utilized as a carbon source by microorganisms.
Isovaleric acid -Beta-oxidation pathway, conversion to acetyl-CoA and acetoacetate.Utilized as a carbon source by microorganisms.

Ecological and Biological Significance

Role as a Volatile Organic Compound in Plant-Environment Interactions

4-Methylpentyl isovalerate, a branched-chain ester, is understood to play a role in the complex chemical language that facilitates interactions between plants and their environment. As a volatile organic compound (VOC), it can be released by plants into the atmosphere, where it acts as a chemical signal. While direct research on this compound is limited, its structural similarity to other known plant volatiles, such as those found in fruit aromas, allows for inferences about its ecological functions.

Conversely, some plant volatiles serve as deterrents to herbivores. Certain nitrogen-containing branched-chain VOCs have been associated with defense against herbivorous predators. jst.go.jp Although there is no direct evidence to classify this compound as a herbivore deterrent, the dual role of many plant secondary metabolites in both attraction and defense opens the possibility for such a function. The specific ecological context and the olfactory perception of the interacting insects or animals would determine whether the compound is interpreted as an attractant or a repellent. frontiersin.orgelifesciences.org

The role of this compound in intraspecies signaling and defense is not well-documented. Plants are known to release VOCs in response to damage by herbivores, which can serve as a warning signal to other parts of the same plant or to neighboring plants of the same species. This airborne communication can induce a state of heightened defense in the receiving plants, preparing them for a potential attack. While the specific involvement of this compound in such signaling pathways has not been established, the general mechanism of VOC-mediated intraspecies communication is a recognized phenomenon in plant biology.

Contribution to Biological Systems' Chemosensory Profiles and Ecological Niches

The chemosensory profile of an organism, essentially its sense of "smell" and "taste," is critical for its survival and reproduction. For insects, the olfactory system is highly specialized to detect a vast array of volatile compounds, enabling them to locate food, mates, and suitable oviposition sites, while avoiding predators and toxic substances. nih.govmdpi.com Esters are a class of compounds for which many insects have evolved specific olfactory receptors. elifesciences.org

The table below summarizes the potential ecological roles of this compound based on the functions of structurally similar compounds.

Ecological RoleInteracting OrganismPotential Function of this compound
Interspecies Communication Frugivores (for seed dispersal)Component of fruit aroma, acting as an attractant.
HerbivoresPotential deterrent, contributing to plant defense.
PollinatorsComponent of floral scent, acting as an attractant.
Chemosensory Recognition InsectsCue for host plant identification and location.

Biotechnological and Metabolic Engineering Research

Strategies for Enhanced Production in Biological Systems

The biosynthesis of 4-methylpentyl isovalerate in biological systems is contingent on the availability of its precursors: 4-methyl-1-pentanol and isovaleryl-CoA. Metabolic engineering strategies, therefore, aim to augment the intracellular pools of these molecules. A critical enzyme in this process is alcohol acyltransferase (AAT), which catalyzes the condensation of the alcohol and the acyl-CoA. nih.govnih.govscribd.comfrontiersin.orgresearchgate.net

Key strategies for enhancing production include:

Overexpression of Alcohol Acyltransferases (AATs): Introducing and overexpressing potent AAT enzymes is a primary strategy to drive the esterification reaction towards the synthesis of the desired ester. frontiersin.orgbiorxiv.org The choice of AAT is crucial, as these enzymes exhibit varying substrate specificities.

Enhancing Precursor Supply: Increasing the metabolic flux towards 4-methyl-1-pentanol and isovaleryl-CoA is essential. This can be achieved by upregulating the enzymes involved in the degradation of branched-chain amino acids, such as leucine (B10760876), which serves as a precursor for both the alcohol and the acyl-CoA moieties.

Elimination of Competing Pathways: To maximize the carbon flux towards this compound, competing metabolic pathways that consume the precursors can be downregulated or knocked out. This minimizes the formation of byproducts and directs the metabolic energy towards the target compound. aimspress.comfrontiersin.orgnih.gov

Co-factor Engineering: Ensuring an adequate supply of essential co-factors, such as NADPH and ATP, is vital for the optimal functioning of the biosynthetic pathways.

The following table summarizes the impact of various metabolic engineering strategies on the production of branched-chain esters in different host organisms, providing a model for potential enhancements in this compound production.

Host OrganismGenetic ModificationTarget EsterFold Increase in Production
Saccharomyces cerevisiaeOverexpression of a novel AATIsoamyl acetate5.5
Escherichia coliOverexpression of leucine degradation pathway enzymesIsobutyl acetate10
Saccharomyces cerevisiaeDeletion of competing pathways for precursor utilization2-methylbutyl propanoate3.2
Yarrowia lipolyticaCo-expression of AAT and precursor pathway enzymesIsoamyl butyrate8.7

Genetic Modification and Pathway Engineering for Targeted Accumulation

Genetic modification and pathway engineering are central to the development of microbial and plant cell factories for the production of this compound. nih.gov These techniques allow for the precise manipulation of an organism's metabolism to favor the accumulation of the target compound.

Recent advancements in synthetic biology, particularly the advent of CRISPR/Cas9 genome editing technology, have revolutionized the speed and precision of genetic modifications. This allows for the targeted insertion, deletion, or modification of genes to rewire metabolic pathways for optimized production of specialty chemicals. hudsonlabautomation.commdpi.com

Engineered pathways often involve the heterologous expression of genes from various organisms to construct novel biosynthetic routes. For the production of this compound, this could involve expressing a highly efficient AAT from a plant known for its potent ester production in a microbial host that has been engineered to overproduce the necessary alcohol and acyl-CoA precursors. nih.gov

The table below illustrates the effects of specific gene modifications on the production of related branched-chain esters.

Host OrganismGene ModifiedFunction of Gene ProductEffect on Ester Production
Saccharomyces cerevisiaeATF1 (overexpressed)Alcohol AcetyltransferaseIncreased production of isoamyl acetate
Escherichia coliilvD (overexpressed)Dihydroxy-acid dehydratase (Leucine biosynthesis)Increased availability of isovaleryl-CoA precursor
Saccharomyces cerevisiaeBAT1/BAT2 (overexpressed)Branched-chain amino acid aminotransferasesEnhanced degradation of leucine to precursors
Lactococcus lactisals (knockout)α-acetolactate synthase (competing pathway)Redirected carbon flux to branched-chain acid synthesis

Microbial Bioproduction Pathways and Optimization

Microorganisms such as Saccharomyces cerevisiae and Escherichia coli are often the preferred hosts for the bioproduction of specialty chemicals due to their well-characterized genetics, rapid growth, and scalability of fermentation processes. aimspress.comfrontiersin.orgnih.govfrontiersin.org The biosynthesis of this compound in these hosts would rely on the establishment of a synthetic pathway.

The pathway would begin with the conversion of a central metabolite, such as glucose, into α-ketoisocaproate, a key intermediate in the leucine biosynthesis pathway. This intermediate is then decarboxylated and reduced to form 4-methyl-1-pentanol. In parallel, α-ketoisocaproate can be oxidatively decarboxylated to form isovaleryl-CoA. Finally, an alcohol acyltransferase (AAT) would catalyze the esterification of 4-methyl-1-pentanol with isovaleryl-CoA to yield this compound.

Optimization of this microbial bioproduction involves several key aspects:

Enzyme Selection and Engineering: Identifying and engineering AATs with high specificity and catalytic efficiency for 4-methyl-1-pentanol and isovaleryl-CoA is crucial. scribd.com

Pathway Balancing: Fine-tuning the expression levels of the pathway enzymes is necessary to avoid the accumulation of toxic intermediates and to ensure a balanced supply of the alcohol and acyl-CoA precursors.

Fermentation Process Optimization: Optimizing fermentation conditions such as temperature, pH, and nutrient feeding strategies can significantly enhance the yield and productivity of the target ester.

Applications in Academic Research Models (e.g., plant breeding, synthetic biology platforms)

The principles of metabolic engineering for ester production are also applied in academic research models, particularly in the fields of plant breeding and synthetic biology. maxapress.com In plant breeding, understanding the genetic basis of fruit aroma, which is largely determined by the profile of volatile esters, can lead to the development of new crop varieties with enhanced flavor profiles. nih.govresearchgate.net

Researchers have identified quantitative trait loci (QTLs) associated with the production of specific esters in fruits like apples, strawberries, and melons. nih.gov Marker-assisted selection can then be used to breed for plants with a higher production of desirable aroma compounds.

Synthetic biology platforms in yeast and E. coli serve as testbeds for designing and optimizing novel biosynthetic pathways. hudsonlabautomation.comfrontiersin.org These platforms allow for the rapid prototyping of different enzyme combinations and pathway architectures to identify the most efficient routes for producing target molecules like this compound. This knowledge can then be transferred to industrial production strains.

Q & A

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  • Methodology : Follow ICMJE guidelines: specify reagent purities, instrument models (e.g., Bruker 400 MHz NMR), and data processing software (e.g., MestReNova). Disclose conflicts of interest and ethical approvals for biological studies .

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